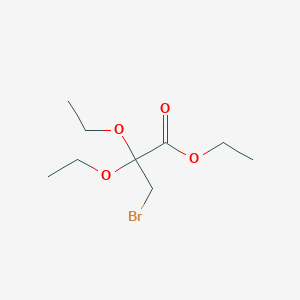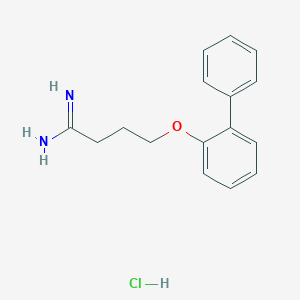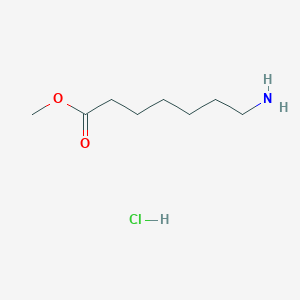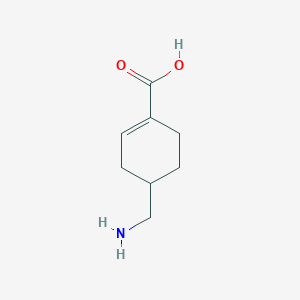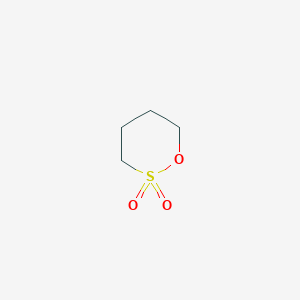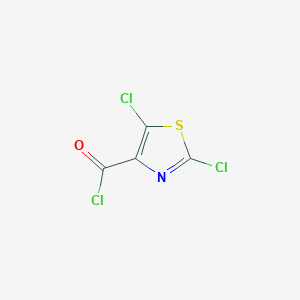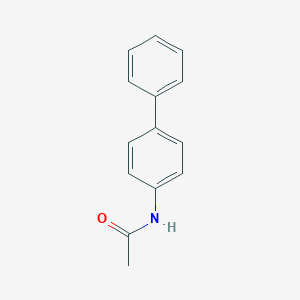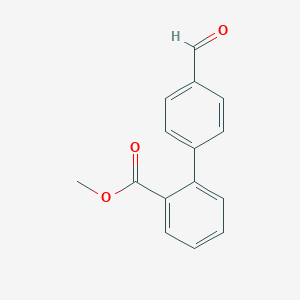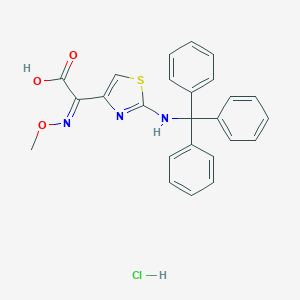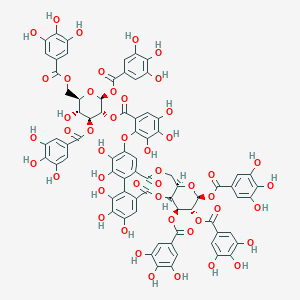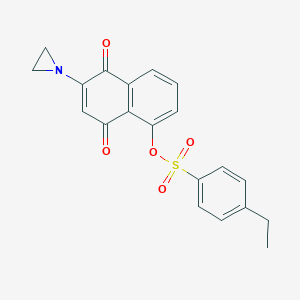
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, also known as QAQ, is a synthetic compound that has been widely used in scientific research for its unique properties. QAQ is a quinone-based compound that contains an aziridine ring, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity has made QAQ a valuable tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate involves the formation of covalent bonds with cysteine residues in proteins. The aziridine ring in 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate reacts with the thiol group in cysteine, forming a covalent bond. This reaction is highly selective and specific, allowing 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate to label and modify specific cysteine residues in proteins.
生化和生理效应
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can inhibit the activity of various enzymes, including proteases and kinases. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is its high selectivity and specificity towards cysteine residues in proteins. This allows researchers to selectively label and modify specific proteins, enabling the study of protein-protein interactions, protein folding, and protein localization. However, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its reactivity can lead to non-specific labeling of proteins.
未来方向
There are several future directions for the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in scientific research. One potential application is the development of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate-based probes for imaging specific proteins in live cells. Another potential application is the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in the development of targeted therapies for cancer. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate could also be used in the study of protein dynamics and turnover, as well as in the development of new methods for protein purification and analysis.
Conclusion:
In conclusion, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, or 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, is a synthetic compound that has been widely used in scientific research for its unique properties. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is highly reactive towards cysteine residues in proteins, making it a valuable tool for studying various biochemical and physiological processes. While 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has some limitations, its high selectivity and specificity make it a promising tool for future research in the fields of biochemistry and biotechnology.
合成方法
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2-bromo-1,4-naphthoquinone with sodium azide, followed by reduction with sodium dithionite and reaction with 4-ethylbenzenesulfonyl chloride. Other methods involve the reaction of 2-chloro-1,4-naphthoquinone with sodium azide, followed by reduction with zinc dust and reaction with 4-ethylbenzenesulfonyl chloride.
科学研究应用
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been widely used in scientific research for its ability to selectively label and modify proteins. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can react with cysteine residues in proteins, forming covalent bonds that can be detected using various analytical techniques. This has made 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate a valuable tool for studying protein-protein interactions, protein folding, and protein localization.
属性
CAS 编号 |
133041-99-3 |
|---|---|
产品名称 |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
分子式 |
C20H17NO5S |
分子量 |
383.4 g/mol |
IUPAC 名称 |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-2-13-6-8-14(9-7-13)27(24,25)26-18-5-3-4-15-19(18)17(22)12-16(20(15)23)21-10-11-21/h3-9,12H,2,10-11H2,1H3 |
InChI 键 |
XQYMEAHEGCAQLN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
规范 SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
其他 CAS 编号 |
133041-99-3 |
同义词 |
2-ANQEB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





